molecular formula C6H8ClF3IN3 B2865837 [4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride CAS No. 2225141-19-3

[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride

Cat. No.: B2865837
CAS No.: 2225141-19-3
M. Wt: 341.5
InChI Key: CVANHZOGZBYLEV-UHFFFAOYSA-N
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Description

The compound [4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a pyrazole derivative with a methanamine hydrochloride moiety. Its structure features:

  • Methyl group at position 1, enhancing lipophilicity and metabolic stability.
  • Trifluoromethyl group at position 3, imparting electron-withdrawing effects and resistance to oxidative degradation.
  • Methanamine hydrochloride at position 5, providing a polar, protonated amine group for solubility and reactivity.

Properties

IUPAC Name

[4-iodo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3IN3.ClH/c1-13-3(2-11)4(10)5(12-13)6(7,8)9;/h2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVANHZOGZBYLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)I)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine hydrochloride (CAS No. 2225141-19-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities, supported by various studies and data.

  • Molecular Formula : C₆H₈ClF₃IN₃
  • Molecular Weight : 341.50 g/mol
  • CAS Number : 2225141-19-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit promising anticancer effects across multiple cancer cell lines. The compound's structure allows it to interact with key biological targets involved in cancer progression.

Case Studies and Findings :

  • In Vitro Studies :
    • A study reported that pyrazole derivatives, including those similar to this compound, inhibited the growth of several cancer cell lines, such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC₅₀ values indicating effective cytotoxicity at low concentrations (3.79 µM for MCF7) .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis .

Anti-inflammatory Activity

Pyrazole compounds have also been recognized for their anti-inflammatory properties:

Key Findings :

  • Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/ModelsIC₅₀ Values (µM)References
AnticancerMCF73.79
NCI-H46012.50
HepG226.00
Anti-inflammatoryVarious In Vitro Models60.56 (diclofenac)

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Key Features
[4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine hydrochloride* C7H9ClF3IN3 ~326.52 (estimated) 1-Me, 3-CF3, 4-I, 5-CH2NH2·HCl High molecular weight due to iodine; potential for halogen bonding .
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride C5H10Cl2IN3 309.96 1-Me, 4-I, 5-CH2NH2·2HCl Dihydrochloride salt; lacks trifluoromethyl group .
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C10H10ClF3N4 278.66 1-Pyridin-3-yl, 3-CF3, 5-CH2NH2·HCl Pyridinyl substituent enhances π-π stacking; lower molecular weight .
[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride C6H10ClF2N3 197.62 1-(CH2CF2H), 5-CH2NH2·HCl Difluoroethyl group increases electronegativity; simpler structure .

Key Observations:

Substituent Effects: The trifluoromethyl group (CF3) in the target compound and ’s derivative enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs . Pyridinyl groups () improve solubility and binding affinity in biological systems but reduce synthetic accessibility .

Physicochemical Properties: The target compound’s estimated molecular weight (~326.52 g/mol) exceeds that of most analogs due to iodine and trifluoromethyl groups.

Stability and Reactivity: Trifluoromethyl groups resist hydrolysis and oxidation, making the target compound more stable than non-fluorinated derivatives (e.g., ’s difluoroethyl analog) . Iodo-substituted pyrazoles (target compound, ) may exhibit photolability, necessitating storage at low temperatures (e.g., 4°C) .

Safety Considerations :

  • While direct safety data for the target compound are unavailable, analogs like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride () highlight standard precautions: use of PPE, avoidance of oxidizers, and proper ventilation .

Limitations of Available Data:

  • No acute toxicity or ecotoxicity data are provided for the target compound or its closest analogs.
  • Synthetic routes and yield comparisons are absent in the evidence, limiting insights into scalability.

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